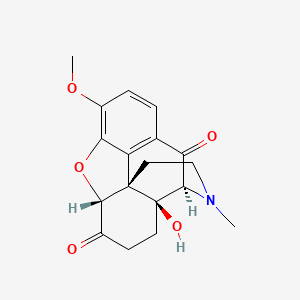

10-Ketooxycodone

Description

Significance within Opioid Alkaloid Chemistry

The chemical complexity of 10-Ketooxycodone makes its creation a notable challenge in synthetic organic chemistry. Academic interest is highlighted by the development of multi-step total syntheses, which are intricate processes to build the molecule from simpler, non-opioid starting materials. For instance, a chemoenzymatic total synthesis of (+)-10-Ketooxycodone starting from phenethyl acetate (B1210297) has been reported. researchgate.netnih.govresearchgate.net This complex route involved 21 individual steps to achieve the final product. researchgate.netnih.gov

Such synthetic endeavors are significant as they provide alternatives to semi-synthesis from naturally occurring opium alkaloids like thebaine, the production of which can be limited. mdpi.com Early methods for preparing this compound involved the direct oxidation of oxycodone using reagents like chromium dioxide, but these methods were often inefficient. mdpi.com More recent approaches have explored different oxidizing agents to improve the yield and selectivity of this transformation. mdpi.com The pursuit of efficient and stereoselective syntheses of this compound and its enantiomers (mirror-image isomers) remains an active area of academic research, demonstrating the compound's importance as a benchmark for synthetic innovation. mdpi.comacs.org

Historical Academic Interest in 10-Keto Opiates and Related Derivatives

The academic focus on 10-keto opiates is not new and is part of a broader, long-standing effort to create safer analgesics. mdpi.com Research into this specific class of compounds was largely driven by the goal of developing κ-selective analgesics. mdpi.com This interest extends beyond this compound to a family of related derivatives.

Table 1: Examples of 10-Keto Opiate Derivatives in Academic Research

| Compound Name | Parent Opiate |

|---|---|

| 10-Keto-naltrexone | Naltrexone |

| 10-Keto-oxymorphone | Oxymorphone |

| 10-Keto-naloxone | Naloxone |

These compounds were also investigated as potential intermediates in the degradation process of their parent opiates during storage. mdpi.com The collective research into this family of molecules underscores a persistent scientific goal: to modify the classic morphinan (B1239233) structure to achieve a more desirable pharmacological profile.

Contextualization within Opioid Receptor Research

To understand the scientific drive behind synthesizing compounds like this compound, it is essential to consider the opioid receptors through which they exert their effects. Opioids function by interacting with specific G protein-coupled receptors (GPCRs) located throughout the central and peripheral nervous systems. frontiersin.orgwikipedia.orgnih.gov There are three main classical subtypes of opioid receptors: mu (μ), delta (δ), and kappa (κ). frontiersin.orgnih.gov

Each receptor subtype is associated with a distinct set of physiological responses when activated. researchgate.net The strategic targeting of a specific receptor subtype is a cornerstone of modern opioid research.

Table 2: Major Opioid Receptor Subtypes and Associated Functions

| Receptor Subtype | Primary Endogenous Ligands | Key Associated Functions |

|---|---|---|

| Mu (μ) | Endorphins, Enkephalins | Analgesia, respiratory depression, euphoria, sedation, physical dependence. frontiersin.orgnih.govresearchgate.net |

| Delta (δ) | Enkephalins | Analgesia. frontiersin.orgnih.govnih.gov |

| Kappa (κ) | Dynorphins | Analgesia, sedation, dysphoria, diuresis. frontiersin.orgnih.gov |

The primary academic interest in 10-keto opiates, including this compound, is their potential connection to kappa-opioid receptor (KOPr) agonism. mdpi.com An agonist is a substance that binds to and activates a receptor. While traditional opioids like morphine and oxycodone produce their main analgesic effects by acting as agonists at the mu-opioid receptor (MOPr), this action is also linked to their most dangerous and undesirable side effects, including respiratory depression and high abuse potential. tandfonline.comfrontiersin.org

In contrast, the kappa-opioid receptor has emerged as an attractive alternative target. nih.govresearchgate.net Activation of the KOPr can also produce potent analgesia, but through different signaling pathways that are not associated with the rewarding effects of MOPr agonists. nih.govnih.gov Therefore, developing selective KOPr agonists is a key strategy in the search for powerful painkillers that are less likely to be abused. tandfonline.comresearchgate.net

The most compelling reason for investigating kappa-opioid receptor agonists is the potential to separate pain relief from the severe side effect of physical dependence. mdpi.com Activating the kappa receptor is believed to produce analgesia with minimal physical dependence, a significant advantage over mu-receptor agonists. mdpi.comresearchgate.net This has made the development of selective KOPr agonists a "holy grail" in pain management research. mdpi.com

The research strategy is not just about finding any KOPr agonist, but about engineering molecules with specific properties. This includes developing "biased agonists" that selectively activate the G-protein signaling pathway (responsible for analgesia) over the β-arrestin pathway (implicated in side effects like dysphoria). frontiersin.orgnih.gov Another approach is to create peripherally restricted KOPr agonists that act on pain-sensing nerves in the body without crossing the blood-brain barrier, thereby avoiding central nervous system side effects like hallucinations or sedation. tandfonline.com The academic synthesis and study of compounds like this compound are integral parts of this broader scientific endeavor to create a new generation of safer, non-addictive analgesics. tandfonline.comnih.gov

Structure

3D Structure

Properties

CAS No. |

96445-11-3 |

|---|---|

Molecular Formula |

C18H19NO5 |

Molecular Weight |

329.3 g/mol |

IUPAC Name |

(4S,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-1,2,4,5,6,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione |

InChI |

InChI=1S/C18H19NO5/c1-19-8-7-17-12-9-3-4-11(23-2)14(12)24-16(17)10(20)5-6-18(17,22)15(19)13(9)21/h3-4,15-16,22H,5-8H2,1-2H3/t15-,16+,17+,18-/m1/s1 |

InChI Key |

GVANAKCNZBHGPN-VSZNYVQBSA-N |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1C(=O)C5=C3C(=C(C=C5)OC)O4)O |

Canonical SMILES |

CN1CCC23C4C(=O)CCC2(C1C(=O)C5=C3C(=C(C=C5)OC)O4)O |

Origin of Product |

United States |

Synthetic Methodologies for 10 Ketooxycodone

Early Preparative Approaches to 10-Ketooxycodone

Initial methods for the preparation of this compound focused on the direct chemical modification of oxycodone, which is itself derived from thebaine, a minor constituent of opium. mdpi.comnih.gov These approaches involve the oxidation of the C-10 position of the oxycodone molecule.

Direct Oxidation of Oxycodone

The direct oxidation of oxycodone has been accomplished using various oxidizing agents, targeting the benzylic C-10 position. The choice of reagent is critical to achieving the desired keto functionality.

One of the established methods for synthesizing this compound involves the direct oxidation of oxycodone using chromium-based reagents. mdpi.comnih.gov Chromium(VI) complexes are well-known oxidants capable of converting alcohols to carbonyl compounds. wikipedia.org In this context, reagents such as chromium trioxide are employed to introduce the ketone at the C-10 position of the oxycodone scaffold.

Selenium dioxide (SeO₂) has also been utilized as a reagent for the direct oxidation of oxycodone to this compound. mdpi.comnih.gov The Riley oxidation, which employs selenium dioxide, is a known method for the oxidation of methylene (B1212753) groups adjacent to carbonyls, as well as allylic positions. wikipedia.org This reagent provides an alternative pathway to the desired C-10 ketone.

A more recent, two-step approach to the C-10 oxidation involves the use of ceric ammonium (B1175870) nitrate (B79036) (CAN). mdpi.comnih.gov The reaction of oxycodone with CAN does not directly yield this compound but instead leads exclusively to the 10-hydroxy product. mdpi.comnih.gov This intermediate alcohol must then be treated with a stronger oxidant to achieve the final ketone. Reagents such as the Dess-Martin periodinane are effective for this second transformation, converting the 10-hydroxy-oxycodone into this compound. mdpi.comnih.gov

Total Synthesis of (+)-10-Ketooxycodone

Beyond semi-synthetic methods, a total synthesis of the unnatural enantiomer, (+)-10-ketooxycodone, has been developed. This approach builds the complex morphinan (B1239233) skeleton from simple starting materials, offering a route that is independent of natural alkaloid precursors.

Chemoenzymatic Strategies from Phenethyl Acetate (B1210297)

A stereoselective total synthesis of (+)-10-ketooxycodone has been accomplished starting from phenethyl acetate. mdpi.comresearchgate.net This chemoenzymatic strategy is notable for its use of a biological catalyst to establish a key stereocenter early in the synthetic sequence. mdpi.comresearchgate.net

The synthesis begins with the enzymatic dihydroxylation of phenethyl acetate using the recombinant strain JM109 (pDTG601A). mdpi.comresearchgate.net This step produces a cis-cyclohexadienediol, whose absolute stereochemistry corresponds to that required for the C ring of the target molecule. mdpi.comresearchgate.net

Data Tables

Table 1: Overview of Synthetic Approaches to this compound

| Approach | Starting Material | Key Reagents/Steps | Product |

|---|---|---|---|

| Direct Oxidation | Oxycodone | Chromium reagents | (-)-10-Ketooxycodone |

| Direct Oxidation | Oxycodone | Selenium dioxide | (-)-10-Ketooxycodone |

| Two-Step Oxidation | Oxycodone | 1. Ceric Ammonium Nitrate (CAN)2. Dess-Martin periodinane | (-)-10-Ketooxycodone |

Table 2: Key Steps in the Total Synthesis of (+)-10-Ketooxycodone

| Step | Description | Purpose |

|---|---|---|

| 1 | Enzymatic dihydroxylation of phenethyl acetate | Establishes absolute stereochemistry of Ring C |

| 2 | Intramolecular Heck reaction | Establishes C-13 quaternary carbon and dibenzodihydrofuran core |

| 3 | SmI₂-mediated radical cyclization | Installs the C-14 hydroxyl group |

Enzymatic Dihydroxylation utilizing Recombinant Strains (e.g., Escherichia coli JM109 (pDTG601A))

A crucial step in establishing the absolute stereochemistry of (+)-10-ketooxycodone is the enzymatic dihydroxylation of phenethyl acetate. This biotransformation is carried out using the recombinant Escherichia coli strain JM109 (pDTG601A), which overexpresses toluene (B28343) dioxygenase. nih.govmdpi.com This enzyme facilitates the dihydroxylation of the aromatic ring of phenethyl acetate to produce a cis-cyclohexadienediol. mdpi.com

The enzymatic dihydroxylation process is highly stereoselective, yielding a cis-cyclohexadienediol with a specific absolute configuration. This configuration is pivotal as it corresponds directly to the absolute stereochemistry of the C-ring in the target molecule, (+)-10-ketooxycodone. nih.govmdpi.com The enantiospecificity of the toluene dioxygenase ensures the formation of a chiral building block that guides the stereochemical outcome of the subsequent synthetic steps.

| Enzymatic Dihydroxylation Data | |

| Substrate | Phenethyl acetate |

| Recombinant Strain | Escherichia coli JM109 (pDTG601A) |

| Enzyme | Toluene dioxygenase |

| Product | cis-cyclohexadienediol |

| Stereochemistry | The absolute configuration of the diol corresponds to the C-ring of (+)-10-ketooxycodone. nih.govmdpi.com |

Intramolecular Heck Reaction for Quaternary Carbon Establishment (C-13)

Following the formation of the chiral diol, a subsequent key transformation is the construction of the dibenzodihydrofuran functionality and the establishment of the quaternary carbon at the C-13 position. This is accomplished through an intramolecular Heck reaction. nih.govmdpi.com This palladium-catalyzed cyclization is a powerful tool for forming congested carbon centers in complex molecules. In the synthesis of (+)-10-ketooxycodone, the intramolecular Heck reaction of a carefully prepared precursor led to the formation of the desired olefin in an 87% yield. mdpi.com

| Intramolecular Heck Reaction Data | |

| Purpose | Establishment of the quaternary carbon at C-13 and formation of the dibenzodihydrofuran functionality. nih.govmdpi.com |

| Key Transformation | Cyclization of a precursor molecule containing an aryl halide and an alkene moiety. |

| Yield | 87% for the formation of the olefinic product. mdpi.com |

Samarium Iodide (SmI₂)-mediated Radical Cyclization for C-14 Hydroxyl and C-10 Ketone Installation

The installation of the C-14 hydroxyl group and the C-10 ketone is achieved through a Samarium Iodide (SmI₂)-mediated radical cyclization. nih.govmdpi.com This powerful reductive coupling method allows for the formation of complex cyclic systems. In the synthesis of (+)-10-ketooxycodone, a SmI₂-mediated pinacol-type coupling reaction is envisioned in the retrosynthetic analysis to form a key lactone intermediate. mdpi.com This type of transformation is known to proceed via ketyl radical intermediates and can be influenced by various additives to control reactivity and stereoselectivity.

| SmI₂-mediated Radical Cyclization Data | |

| Reagent | Samarium Iodide (SmI₂) |

| Purpose | Installation of the C-14 hydroxyl and C-10 ketone functionalities. nih.govmdpi.com |

| Mechanism | Involves the formation of radical intermediates through single-electron transfer from SmI₂. |

| Application | Utilized in a pinacol-type coupling to form a key lactone intermediate in the synthetic route. mdpi.com |

Oxidation of Benzylic Alcohols

The final step in the formation of the C-10 ketone functionality involves the oxidation of a benzylic alcohol. nih.govmdpi.com In the total synthesis of (+)-10-ketooxycodone, the benzylic alcohol is obtained from an intermediate nitrate azide. nih.gov The oxidation of this alcohol to the corresponding ketone completes a critical part of the morphinan core structure. This transformation is a common and essential step in the synthesis of many complex natural products.

| Oxidation of Benzylic Alcohol Data | |

| Purpose | Installation of the C-10 ketone. nih.govmdpi.com |

| Precursor | A benzylic alcohol derived from an intermediate nitrate azide. nih.gov |

| Transformation | Conversion of the secondary alcohol to a ketone. |

Aminohydroxylation

The concept of aminohydroxylation is also relevant to the synthetic strategy for (+)-10-ketooxycodone. nih.gov While the specific application in this synthesis is part of a broader strategic approach, aminohydroxylation reactions, such as the Sharpless Asymmetric Aminohydroxylation, are powerful methods for the stereoselective synthesis of vicinal amino alcohols from alkenes. These intermediates are highly valuable in the synthesis of complex, biologically active molecules.

Pinacol-type Coupling

A key step in the total synthesis of (+)-10-ketooxycodone involves a Pinacol-type coupling reaction. nih.gov This type of reaction is a carbon-carbon bond-forming reaction that typically involves the reductive coupling of two carbonyl groups to form a vicinal diol. wikipedia.org In the synthesis of a precursor to (+)-10-ketooxycodone, a SmI₂-mediated pinacol-type coupling was employed. nih.gov

The reaction starts with the deprotection of a keto acetal (B89532) intermediate, which is then subjected to samarium(II) iodide (SmI₂). This reagent facilitates an intramolecular coupling of the resulting keto aldehyde to furnish a cis-diol. researchgate.net The formation of this diol is a critical step in constructing the ring system of the target molecule. researchgate.net

Table 1: Pinacol-type Coupling in the Synthesis of a (+)-10-Ketooxycodone Precursor

| Reactant | Reagent | Product | Yield | Reference |

|---|

Retrosynthetic Analysis Approaches

The retrosynthetic analysis for the total synthesis of enantiomeric (+)-10-ketooxycodone provides a strategic roadmap for deconstructing the complex target molecule into simpler, commercially available starting materials. nih.govresearchgate.net One such analysis begins with phenethyl acetate. nih.gov

The key disconnections in this retrosynthetic approach are:

Ring D disconnection: This leads back to a highly functionalized lactone intermediate. The C-9 stereogenic center is envisioned to be constructed using Fukuyama's lactamization approach. nih.gov

C-14 hydroxyl and C-10 ketone: These functionalities are planned to be installed late in the synthesis. The C-14 hydroxyl is introduced via a SmI₂-mediated radical cyclization, and the C-10 ketone is formed by the oxidation of a benzylic alcohol. nih.gov

Quaternary carbon at C-13: An intramolecular Heck reaction is proposed to establish this crucial quaternary center and the dibenzodihydrofuran functionality. nih.gov

Stereochemistry of Ring C: The absolute stereochemistry of the C ring is traced back to a cis-cyclohexadienediol, which can be obtained through the enzymatic dihydroxylation of phenethyl acetate. nih.gov This chemoenzymatic step is crucial for establishing the correct stereochemistry early in the synthesis. researchgate.net

This retrosynthetic strategy highlights a combination of modern synthetic methods, including transition metal-catalyzed cross-coupling, radical cyclizations, and biocatalysis, to achieve a stereoselective total synthesis. nih.gov

Alternative Total Synthesis Methodologies (e.g., Functional Group-Based Approach with Oxidative Dearomatization)

While a specific total synthesis of this compound employing a functional group-based approach with oxidative dearomatization as the key strategy is not detailed in the available research, this methodology is a powerful tool in the synthesis of other complex alkaloids. frontiersin.org Oxidative dearomatization of phenols can provide access to highly functionalized cyclic systems, which are common structural motifs in natural products. frontiersin.org This approach could theoretically be applied to the synthesis of the morphinan skeleton, but a concrete example for this compound is not prominently documented.

Semi-synthetic Routes from Natural Morphinans

Semi-synthetic routes starting from naturally occurring morphinans are a common method for the preparation of this compound. mdpi.com These methods typically involve the oxidation of the benzylic C-10 position of oxycodone, which is itself prepared in two steps from thebaine. mdpi.com

One documented method involves the direct oxidation of oxycodone using an oxidizing system comprising periodic acid and a chromium catalyst. google.com This process facilitates the benzylic oxidation of the C-10 position to yield this compound. google.com

Table 2: Semi-synthetic Preparation of this compound

| Starting Material | Oxidizing System | Product | Reference |

|---|

Other published methods for the preparation of this compound involve the use of chromium reagents or selenium dioxide. mdpi.com More recently, ceric ammonium nitrate (CAN) has been used for such oxidations, leading to a 10-hydroxy product, which can be further oxidized to the C-10 ketone using stronger oxidants like Dess-Martin periodinane. mdpi.com

Stereoselective Synthesis Considerations

The stereoselective synthesis of this compound is of paramount importance due to the multiple stereocenters present in the molecule. In the total synthesis of (+)-10-ketooxycodone, stereocontrol is achieved through a chemoenzymatic approach. nih.gov

The key to establishing the absolute stereochemistry is the enzymatic dihydroxylation of phenethyl acetate using the recombinant strain E. coli JM109 (pDTG601A), which overexpresses toluene dioxygenase. nih.govresearchgate.net This reaction produces a cis-cyclohexadienediol with a specific, predictable stereochemistry that corresponds to the absolute stereochemistry of the C ring of the target molecule. nih.gov The use of such enzymatically derived arene cis-dihydrodiols is a well-established strategy for the enantioselective synthesis of natural products. researchgate.net

Further stereochemical control is exerted in subsequent steps:

Fukuyama's lactamization approach is utilized to construct the C-9 stereogenic center. nih.gov

The stereochemical outcome of the SmI₂-mediated pinacol-type coupling is also a critical consideration in forming the diol precursor. researchgate.net

This chemoenzymatic strategy allows for the synthesis to be highly stereoselective, leading to the desired enantiomer of this compound. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Oxycodone |

| Phenethyl acetate |

| Thebaine |

| Samarium(II) iodide |

| Periodic acid |

| Chromium(VI) oxide |

| Ceric ammonium nitrate |

A Comprehensive Examination of this compound

The study of opioid alkaloids has long been a cornerstone of pharmaceutical research, driven by the profound physiological effects of these compounds. While much of the focus has been on naturally occurring alkaloids and their semi-synthetic derivatives, interest has also turned to novel structures with unique properties. This article provides a detailed examination of the chemical compound this compound, focusing on its origins and the enzymatic and chemical strategies relevant to its synthesis.

Biosynthetic Investigations and Precursor Studies

The investigation into the origins of complex molecules like 10-ketooxycodone involves understanding their formation, whether through natural biosynthetic pathways or laboratory synthesis.

Alkaloids are a diverse group of naturally occurring chemical compounds that contain at least one nitrogen atom. wikipedia.org They are predominantly found in plants, with about 10% to 25% of higher plants containing them. wikipedia.orgmuni.cz These compounds are not uniformly distributed throughout the plant; depending on the species, they may be concentrated in the leaves, fruits, seeds, roots, or bark. muni.cz The biological precursors for most alkaloids are amino acids, such as tyrosine, tryptophan, phenylalanine, and lysine. wikipedia.orgmycollegevcampus.com

Despite the extensive study of opium poppy alkaloids, there is no scientific evidence to suggest that this compound occurs naturally. It is considered a synthetic or semi-synthetic compound, often produced through the benzylic oxidation of a morphinan (B1239233) substrate. google.combrocku.ca As such, discussions of its biogenetic origins are framed within the context of its laboratory synthesis rather than a natural biosynthetic pathway within the Papaver somniferum plant. The synthesis of 10-keto opiates is of interest for developing novel κ-selective opioid agonists, which may offer analgesic effects with a reduced risk of physical dependency. brocku.ca

The biosynthesis of opium alkaloids like morphine and codeine is a complex, multi-step process involving a series of highly specific enzymes. royalsocietypublishing.org The pathway begins with the amino acid (S)-reticuline, which serves as a crucial branch-point intermediate. oup.comnih.gov

One of the pivotal enzymes in the biosynthesis of morphine is salutaridine (B1681412) synthase (SalSyn). capes.gov.br SalSyn is a cytochrome P450-dependent monooxygenase that catalyzes the intramolecular C-C phenol (B47542) coupling of (R)-reticuline to form the first tetracyclic promorphinan alkaloid, salutaridine. royalsocietypublishing.orgoup.comcapes.gov.br This step is crucial as it establishes the morphinan skeleton. nih.gov Salutaridine synthase is specific for the (R)-enantiomer of reticuline (B1680550) and will not act on the (S)-enantiomer. plos.org Following its formation, salutaridine is then reduced by salutaridine reductase (SalR) to 7(S)-salutaridinol. royalsocietypublishing.orguniprot.org

While salutaridine synthase is essential for the natural production of morphine and related alkaloids, there is no documented direct role for this enzyme in the known synthetic routes to this compound. The synthesis of this compound typically starts from more advanced morphinan precursors. google.com

| Enzyme | Function in Opium Alkaloid Biosynthesis |

| Salutaridine Synthase (SalSyn) | Catalyzes the C-C phenol coupling of (R)-reticuline to form salutaridine. royalsocietypublishing.orgcapes.gov.br |

| Salutaridine Reductase (SalR) | Reduces the C7 keto group of salutaridine to form 7(S)-salutaridinol. royalsocietypublishing.orguniprot.org |

Biocatalysis, the use of enzymes to catalyze chemical reactions, has become an indispensable tool in the asymmetric synthesis of complex molecules like alkaloids. rsc.orgresearchgate.net Chemo-enzymatic strategies combine the selectivity of enzymes with the practicality of chemical synthesis, offering innovative and efficient production routes. rsc.orgrsc.org

The integration of enzymatic transformations into synthetic routes towards alkaloids can be broadly categorized into three main strategies:

The biocatalytic preparation of chiral building blocks which are then chemically converted to the target compounds. rsc.org

The kinetic resolution, desymmetrization, or deracemization of chemically synthesized alkaloids using enzymes. rsc.org

The use of biocatalytic C-N and/or C-C bond formation in the key asymmetric step of the synthesis. rsc.org

In the context of this compound, a chemoenzymatic total synthesis of its enantiomer, (+)-10-keto-oxycodone, has been successfully developed. dntb.gov.uanih.govmdpi.com This synthesis highlights the power of combining enzymatic and chemical methods to construct complex molecular architectures. researchgate.net The absolute stereochemistry of a key intermediate was established through an enzymatic dihydroxylation reaction. dntb.gov.uanih.govresearchgate.net

Toluene (B28343) dioxygenase (TDO) is a well-known bacterial enzyme from Pseudomonas putida that catalyzes the cis-dihydroxylation of various aromatic compounds with excellent selectivity, producing versatile chiral building blocks. rsc.org The use of TDO has been instrumental in the synthesis of a variety of alkaloids, including morphinans. rsc.org

In the total synthesis of (+)-10-keto-oxycodone, the absolute stereochemistry was established via an enzymatic dihydroxylation of phenethyl acetate (B1210297). dntb.gov.uanih.govresearchgate.net This reaction was carried out using a recombinant E. coli strain (JM109 (pDTG601A)) that overexpresses toluene dioxygenase. dntb.gov.uaresearchgate.netacs.org The resulting cis-cyclohexadienediol possessed the correct configuration corresponding to the C-ring of (+)-10-keto-oxycodone, demonstrating a key application of TDO in complex alkaloid synthesis. dntb.gov.uanih.govresearchgate.net

| Enzyme/System | Application in (+)-10-Ketooxycodone Synthesis |

| Toluene Dioxygenase (TDO) | Enzymatic dihydroxylation of phenethyl acetate to establish absolute stereochemistry. dntb.gov.uanih.govresearchgate.net |

| E. coli JM109 (pDTG601A) | Recombinant host used for the overexpression of TDO. dntb.gov.uaresearchgate.netacs.org |

Promorphinan alkaloids are a class of compounds that are immediate precursors to the morphinan skeleton. The first and most prominent member of this class is (+)-salutaridine. oup.comnih.gov In the biosynthesis of morphine, (R)-reticuline undergoes intramolecular oxidative coupling, catalyzed by salutaridine synthase, to yield (+)-salutaridine. royalsocietypublishing.orgrsc.org

This promorphinan intermediate is then converted to thebaine through a series of enzymatic steps. Salutaridine is first reduced to salutaridinol (B1235100) by salutaridine reductase. uniprot.orggenome.jp The resulting salutaridinol is then acetylated by salutaridinol acetyltransferase, which facilitates a spontaneous rearrangement to form the pentacyclic morphinan ring structure of thebaine. plos.orgoup.comoup.com

While (+)-salutaridine is a critical intermediate in the natural biosynthesis of morphine, it is not a direct precursor in the reported syntheses of this compound, which typically commence from later-stage morphinan alkaloids like oxycodone itself. google.com

| Compound | Classification | Role in Biosynthesis |

| (+)-Salutaridine | Promorphinan Alkaloid | The first tetracyclic intermediate in the morphine biosynthetic pathway, formed from (R)-reticuline. oup.comebi.ac.uk |

| (R)-Reticuline | Benzylisoquinoline Alkaloid | The direct precursor to (+)-salutaridine. royalsocietypublishing.orgoup.com |

| Thebaine | Morphinan Alkaloid | Formed from the rearrangement of an acetylated derivative of salutaridinol. oup.comoup.com |

| This compound | Morphinan Alkaloid | A synthetic derivative, not a naturally occurring intermediate in this pathway. google.combrocku.ca |

Metabolic Pathways and Biotransformation Studies

Preclinical Metabolic Profiling and Characterization

Detailed preclinical metabolic profiling and characterization of 10-ketooxycodone are not extensively described in the available scientific literature. Research has primarily focused on the synthesis of this compound, often through chemoenzymatic methods, rather than its metabolic breakdown. rsc.org

The use of in vitro models is a cornerstone of modern drug metabolism research, providing a controlled environment to study the biotransformation of compounds. nih.gov These models can be broadly categorized into hepatic, extra-hepatic, and more complex three-dimensional (3D) culture systems.

Hepatic models, such as isolated liver cells (hepatocytes) and subcellular fractions like microsomes, are the primary tools for investigating drug metabolism. nih.govmdpi.comnih.gov This is due to the liver's role as the main site of drug biotransformation in the body. nih.gov For the parent compound, oxycodone, studies using human liver microsomes have been crucial in identifying the major metabolic pathways, including N-demethylation and O-demethylation, catalyzed by cytochrome P450 enzymes CYP3A4 and CYP2D6, respectively. nih.govhug.ch

However, specific studies employing hepatic models to delineate the metabolic pathways of this compound are not described in the reviewed literature. It is plausible that similar enzymatic systems would be involved in its metabolism, but dedicated experimental verification is lacking.

There is no specific information available from the search results regarding the investigation of this compound metabolism using extra-hepatic models.

Three-dimensional (3D) cell culture models, including spheroids and organoids, are emerging as more physiologically relevant systems for toxicological and metabolic studies compared to traditional 2D cultures. mdpi.comnih.govbmj.com These models can better mimic the complex cell-cell and cell-matrix interactions of native tissues, potentially offering more accurate predictions of in vivo outcomes. nih.govbmj.comfraunhofer.de While 3D liver models are being developed and utilized for studying the metabolism of various drugs, their specific application to investigate the biotransformation of this compound has not been reported in the available literature. mdpi.combmj.com

In vivo studies in preclinical animal models such as rats, mice, and dogs are essential for understanding the complete metabolic fate of a compound, including its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.govnih.gov

A critical component of in vivo metabolic studies is the identification and quantification of the primary metabolites formed. nih.gov This is often achieved using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). mdpi.comnumberanalytics.comtechnologynetworks.comnih.gov For the parent compound oxycodone, its major metabolites, noroxycodone and oxymorphone, have been extensively characterized and quantified in various species. nih.govresearchgate.net

However, the search results did not yield any studies that specifically identify or quantify the primary metabolites of this compound in any preclinical species. The metabolic fate of this particular compound following administration in animal models remains uncharacterized in the public domain.

In Vivo Metabolic Characterization in Preclinical Species

Metabolic Stability Assessment

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life and oral bioavailability. nih.gov Assessment is typically conducted in vitro using subcellular fractions like liver microsomes or more complex systems such as cryopreserved hepatocytes, which contain a full complement of metabolic enzymes. nih.govwikipedia.orgnih.gov These assays measure the rate at which the parent compound is eliminated over time when incubated with these biological systems. researchgate.net

Standard protocols for metabolic stability assays involve incubating the test compound at a low concentration (e.g., 1 µM) with a suspension of hepatocytes or microsomes from various species (human, rat, dog, etc.) at 37°C. nih.govresearchgate.net Samples are taken at multiple time points (e.g., 0, 10, 30, 60, 120 minutes) and analyzed, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the remaining concentration of the parent drug. researchgate.net From this data, key parameters like in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. nih.gov While specific metabolic stability data for this compound is not prominently available in the literature, studies on its parent compound, oxycodone, and its metabolites form the basis for any investigation. For instance, some key metabolites of oxycodone, such as oxymorphone and noroxymorphone, have been observed to be unstable under certain laboratory conditions, degrading rapidly in autosampler matrices. frontiersin.org

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Test System | Liver Microsomes, S9 Fraction, or Hepatocytes | Provides metabolic enzymes (Phase I and/or Phase II). wikipedia.org |

| Species | Human, Rat, Mouse, Dog, Monkey | To assess interspecies differences in metabolism. nih.gov |

| Test Compound Conc. | 0.1 - 10 µM | Low concentration to ensure enzyme kinetics are in the linear range. researchgate.net |

| Incubation Times | 0, 5, 10, 20, 40, 60, 120 min | To measure the rate of disappearance of the compound. nih.gov |

| Cofactors | NADPH, UDPGA | Required for the activity of Phase I (e.g., CYPs) and Phase II (e.g., UGTs) enzymes, respectively. researchgate.net |

| Analysis Method | LC-MS/MS | For sensitive and specific quantification of the test compound. researchgate.net |

Enzyme Catalysis, Inhibition, and Induction Studies

Enzyme catalysis is the process by which enzymes increase the rate of chemical reactions, such as the biotransformation of xenobiotics. drugbank.com In drug metabolism, this primarily involves the cytochrome P450 (CYP) superfamily of enzymes. fda.gov Studies investigating the metabolism of oxycodone have established that its biotransformation is predominantly catalyzed by two key enzymes: CYP3A4 and CYP2D6. nih.govwikipedia.orgnih.gov

Inhibition and induction studies are crucial for predicting drug-drug interactions. Enzyme inhibition occurs when a co-administered drug blocks the activity of a metabolic enzyme, which can lead to increased plasma concentrations of the substrate drug. tga.gov.au For example, potent CYP3A4 inhibitors like ketoconazole (B1673606) or CYP2D6 inhibitors like quinidine (B1679956) significantly alter the pharmacokinetics of oxycodone. tga.gov.autga.gov.au Conversely, enzyme induction, where a drug increases the synthesis of a metabolizing enzyme, can lead to decreased plasma concentrations and reduced efficacy. tga.gov.au While specific studies on this compound are not detailed, in vitro studies with human liver microsomes have shown that the parent compound, oxycodone, does not inhibit the activity of major P450 isozymes, including 1A2, 2A6, 2C19, 2D6, or 3A4. tga.gov.au

| Enzyme | Interaction with Oxycodone | Potential Clinical Consequence |

|---|---|---|

| CYP3A4 | Inhibited by drugs like ketoconazole, clarithromycin, and ritonavir. tga.gov.au | Increased plasma concentrations of oxycodone. tga.gov.au |

| CYP3A4 | Induced by drugs like rifampin, carbamazepine, and St. John's wort. tga.gov.au | Decreased plasma concentrations of oxycodone. tga.gov.au |

| CYP2D6 | Inhibited by drugs like quinidine and paroxetine. tga.gov.autga.gov.au | Decreased clearance of oxycodone and blockage of its conversion to oxymorphone. tga.gov.autga.gov.au |

Enzymatic Transformations in Metabolism

Specific Enzymes Involved in Biotransformation

The biotransformation of oxycodone is extensive, with the liver being the primary site of metabolism. frontiersin.orgnih.gov The specific enzymes responsible for its primary metabolic pathways are well-characterized. The N-demethylation of oxycodone to its major metabolite, noroxycodone, is catalyzed predominantly by CYP3A4. frontiersin.orgdrugbank.comnih.gov The O-demethylation pathway, which produces the active metabolite oxymorphone, is mediated by CYP2D6. frontiersin.orgdrugbank.comnih.gov These two metabolites, noroxycodone and oxymorphone, can be further metabolized. For instance, noroxycodone can undergo O-demethylation by CYP2D6 to form noroxymorphone. nih.gov The formation of this compound involves the oxidation of the oxycodone structure at the C-10 position. researchgate.netmdpi.com While the specific enzymes catalyzing this particular transformation in human metabolism are not explicitly identified in pharmacokinetic literature, its synthesis from a 10-hydroxy intermediate involves oxidation. mdpi.com

Potential Degradation Pathways

Autoxidation

Autoxidation is the spontaneous oxidation of a compound in the presence of oxygen. While specific studies detailing the autoxidation pathways of this compound are scarce, the chemical structure of morphinans suggests potential susceptibility. The potential for oxidative degradation of the parent compound, oxycodone, is recognized in pharmaceutical contexts, where antioxidants may be included in formulations to enhance stability. google.com The presence of the phenolic ether and other reactive sites within the molecule could potentially be susceptible to oxidative degradation over time, leading to the formation of various degradation products.

Analytical Techniques for the Detection and Quantification of 10 Ketooxycodone

Chromatographic Methods

Chromatography is a fundamental technique for separating mixtures into their individual components. ekb.egsepscience.com In the context of 10-ketooxycodone analysis, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are utilized, often coupled with powerful detection systems. ekb.eguq.edu.au

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds and their metabolites. sepscience.comresearchgate.net It involves the use of a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential interactions of the analytes with the stationary phase.

HPLC coupled with an ultraviolet (UV) detector is a common method for quantifying compounds that absorb UV light. scioninstruments.com The UV detector measures the absorbance of light by the analyte at a specific wavelength as it elutes from the HPLC column. scioninstruments.comchromatographyonline.com The amount of light absorbed is directly proportional to the concentration of the analyte. scioninstruments.com This technique is valuable for its simplicity and robustness in routine analysis. latamjpharm.org A deuterium (B1214612) lamp is often used as the UV light source, typically covering a wavelength range of 190 to 400 nm. scioninstruments.com

A typical HPLC-UV system consists of a pump to deliver the mobile phase at a constant flow rate, an injector to introduce the sample, a column where separation occurs, and the UV detector. turkjps.org The choice of mobile phase, stationary phase, and detection wavelength are critical parameters that are optimized to achieve the desired separation and sensitivity. For instance, a Phenyl-Hexyl column with a gradient elution of a phosphate (B84403) buffer and methanol (B129727) has been used for the separation of various antiepileptic drugs and their metabolites. nih.gov

Table 1: Example HPLC-UV Method Parameters

| Parameter | Example Value |

|---|---|

| Column | Purospher RP-18 (250 mm x 4.6 mm, 5 μm) latamjpharm.org |

| Mobile Phase | 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 7.0) and acetonitrile (B52724) (80:20 v/v) latamjpharm.org |

| Flow Rate | 0.8 mL/min latamjpharm.org |

| Detection Wavelength | 275 nm latamjpharm.org |

| Linear Range | 125 to 375 μg/mL latamjpharm.org |

| Correlation Coefficient (r) | 0.9999 latamjpharm.org |

| Accuracy | 99.80% latamjpharm.org |

This table presents example parameters from a published method for a different analyte and serves for illustrative purposes only.

For enhanced sensitivity and selectivity, HPLC can be coupled with a fluorescence detector (FLD). cabidigitallibrary.orgthermofisher.com Fluorescence detection is particularly useful for compounds that are naturally fluorescent or can be chemically modified to become fluorescent. cabidigitallibrary.org This method involves exciting the analyte at a specific wavelength and measuring the emitted light at a longer wavelength. cabidigitallibrary.orggnest.org The intensity of the emitted light is proportional to the concentration of the analyte. thermofisher.com HPLC-FLD is often employed for trace analysis due to its high sensitivity. thermofisher.com

The selection of appropriate excitation and emission wavelengths is crucial for maximizing the signal-to-noise ratio. cabidigitallibrary.org The technique has been successfully applied to the analysis of various compounds in complex matrices, such as biogenic amines in fish and coumarins in citrus leaves. cabidigitallibrary.orggnest.org

Table 2: Example HPLC-FLD Method Parameters

| Parameter | Example Value |

|---|---|

| Column | C18 (250 mm × 4.6 mm × 5 μm) gnest.org |

| Mobile Phase | Acetonitrile and phosphate buffer (pH=4.0) (60:40, v/v) gnest.org |

| Flow Rate | 0.9 mL/min gnest.org |

| Excitation Wavelength (λex) | 230 nm gnest.org |

| Emission Wavelength (λem) | 350 nm gnest.org |

| Linearity Range | 0.01 to 50 μg/mL gnest.org |

| Correlation Coefficient (r²) | 0.9996 gnest.org |

This table presents example parameters from a published method for a different analyte and serves for illustrative purposes only.

Semipreparative HPLC is a powerful technique used for the isolation and purification of specific compounds from a mixture. mdpi.comnih.gov Unlike analytical HPLC, which focuses on quantification, the goal of semipreparative HPLC is to collect fractions of the purified compound. dlsu.edu.phetconanalytical.com This is particularly useful for obtaining pure standards of metabolites like this compound for further characterization or for use in other analytical methods. The system is equipped with a fraction collector that can be programmed to collect the eluent at specific times corresponding to the peak of the target compound. dlsu.edu.phetconanalytical.com This technique has been successfully used to isolate various natural products. mdpi.com

Gas Chromatography (GC)

Gas chromatography is another powerful separation technique, particularly suited for volatile and semi-volatile compounds. ekb.egthermofisher.com In GC, the sample is vaporized and transported through a column by an inert carrier gas (the mobile phase). thermofisher.com Separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. thermofisher.com

The coupling of gas chromatography with mass spectrometry (GC/MS) creates a highly sensitive and specific analytical tool. scioninstruments.comshimadzu.com.au As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. thermofisher.comscioninstruments.com The resulting mass spectrum is a unique fingerprint of the molecule, allowing for definitive identification. scioninstruments.comcovalentmetrology.com GC/MS is widely used for the identification of unknown substances and the quantification of trace-level compounds in complex mixtures. thermofisher.comunar.ac.id This technique combines the separation power of GC with the identification capabilities of MS. shimadzu.com.au

The process begins with the vaporization of the sample in the GC inlet, followed by separation in the column. thermofisher.com The separated compounds then enter the MS ion source, where they are ionized, typically by electron impact. The resulting ions are then separated by their mass-to-charge ratio in the mass analyzer and detected. thermofisher.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 10,11-dihydrocarbamazepine |

| This compound |

| Acetonitrile |

| Ammonium acetate |

| Carbamazepine |

| Carbamazepine-10,11-epoxide |

| Ethosuximide |

| Felbamate |

| Lacosamide |

| Lamotrigine |

| Levetiracetam |

| Methanol |

| Monohydroxycarbazepine |

| Oxycodone |

| Phenobarbital |

| Phenytoin |

| Primidone |

| Rufinamide |

Coupling with Flame Ionization Detection (GC/FID)

Gas chromatography coupled with flame ionization detection (GC/FID) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. 6-napse.com In this method, the sample is first vaporized and separated into its components within a capillary column. epa.gov The separated components then exit the column and are burned in a hydrogen-air flame. chromatographyonline.com The combustion of organic compounds containing carbon atoms produces ions, which are then detected as an electrical current. 6-napse.comchromatographyonline.com The intensity of this current is proportional to the amount of the substance being analyzed. chromatographyonline.com

For the analysis of this compound, GC/FID provides a reliable means of quantification. The technique is known for its high sensitivity to most organic compounds, a broad linear dynamic range, and its resistance to minor variations in gas flow. chromatographyonline.comsepscience.com While GC/FID is excellent for quantifying known compounds based on their retention times, it does not provide structural information for identification. sepscience.com Therefore, it is often used in conjunction with a mass spectrometer (GC-MS) for definitive identification, with GC-FID providing the quantitative data. sepscience.com The performance of the FID is dependent on the flow rates of the combustion gases, with an optimal air-to-hydrogen ratio of approximately 10:1 being common. chromatographyonline.com

| Parameter | Description | Relevance to this compound Analysis |

| Principle | Separation by gas chromatography followed by detection via ionization in a flame. 6-napse.com | Allows for the separation of this compound from other compounds in a mixture and its subsequent quantification. |

| Detector | Flame Ionization Detector (FID). 6-napse.com | Highly sensitive to carbon-containing organic molecules like this compound. chromatographyonline.com |

| Output | A chromatogram with peaks corresponding to different compounds, where the area under each peak is proportional to its concentration. researchgate.net | Enables the quantification of this compound in a sample. |

| Strengths | Robust, sensitive, wide linear range. sepscience.com | Provides reliable and reproducible quantitative results for this compound. |

| Limitations | Does not provide structural information for compound identification. sepscience.com | Requires confirmation of peak identity by other methods, such as mass spectrometry. |

Spectroscopic Methods

Spectroscopic methods are indispensable for the structural elucidation and sensitive detection of this compound. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its chemical structure and properties.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. thermofisher.com This information allows for the determination of the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. msu.edu In a typical mass spectrometer, molecules are first ionized, then separated according to their m/z ratio, and finally detected. msu.edu

For the analysis of this compound, MS is invaluable for its high sensitivity and specificity. nih.gov It can be used to identify the compound definitively, even in complex mixtures. thermofisher.com When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it allows for both the separation and identification of this compound and its metabolites. nih.gov The fragmentation pattern observed in the mass spectrum provides a unique "fingerprint" of the molecule, which can be used for its identification by comparison to reference spectra. High-resolution mass spectrometry can provide highly accurate mass measurements, which aids in determining the elemental formula of the compound. nih.gov

| Feature | Description | Application to this compound |

| Principle | Measures the mass-to-charge ratio of ions. thermofisher.com | Determines the molecular weight and elemental composition of this compound. |

| Ionization | Various methods, such as electron impact (EI) or electrospray ionization (ESI). msu.edunih.gov | Converts this compound molecules into ions for analysis. |

| Fragmentation | The breakdown of molecular ions into smaller fragment ions. msu.edu | Provides a unique fragmentation pattern that serves as a structural fingerprint for this compound. |

| Coupling | Often coupled with GC or LC for separation prior to analysis. nih.gov | Allows for the analysis of this compound in complex biological matrices. |

| Sensitivity | Capable of detecting very low quantities of a substance. nih.gov | Enables the detection of trace amounts of this compound. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of molecules. sketchy.comnih.gov It is based on the principle that nuclei with an odd number of protons or neutrons possess a magnetic moment and will align in an applied magnetic field. libretexts.org By applying a radiofrequency pulse, these nuclei can be excited to a higher energy state, and the energy required for this transition is measured. libretexts.org

In the context of this compound, NMR spectroscopy is a primary tool for elucidating its three-dimensional structure. nih.gov Proton (¹H) NMR and Carbon-13 (¹³C) NMR are the most common types used. sketchy.com ¹H NMR provides information about the number and types of hydrogen atoms and their connectivity, while ¹³C NMR reveals the carbon skeleton of the molecule. sketchy.comlibretexts.org The chemical shift of each nucleus in the NMR spectrum is highly sensitive to its local electronic environment, providing clues about nearby functional groups. libretexts.org Furthermore, coupling patterns between adjacent nuclei can establish the connectivity of atoms within the molecule. libretexts.org

| Technique | Information Provided | Relevance to this compound |

| ¹H NMR | Number of different types of protons, their chemical environment, and their proximity to other protons. sketchy.com | Helps to identify and confirm the arrangement of hydrogen atoms in the this compound molecule. |

| ¹³C NMR | Number and types of carbon atoms in the molecule. sketchy.com | Provides a map of the carbon framework of this compound. |

| 2D NMR (e.g., COSY, HSQC) | Correlations between different nuclei, providing detailed connectivity information. encyclopedia.pub | Allows for the complete and unambiguous assignment of all proton and carbon signals and confirms the overall structure. |

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule. wikipedia.org Different chemical bonds within a molecule vibrate at specific frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a bond, the radiation is absorbed. libretexts.org An IR spectrum is a plot of absorbance or transmittance versus the frequency of the radiation, typically expressed in wavenumbers (cm⁻¹). wikipedia.org

For this compound, IR spectroscopy is a valuable tool for identifying the presence of specific functional groups. libretexts.org The carbonyl (C=O) group of the ketone at the C-10 position will exhibit a characteristic strong absorption band in the IR spectrum, typically in the range of 1700-1725 cm⁻¹. The presence of other functional groups, such as hydroxyl (-OH) and ether (C-O-C) groups, will also give rise to distinct absorption bands. masterorganicchemistry.com While IR spectroscopy is excellent for functional group identification, it generally does not provide a complete picture of the molecular structure on its own. masterorganicchemistry.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group in this compound |

| O-H Stretch | 3200-3600 (broad) | Hydroxyl group |

| C-H Stretch (sp³ hybridized) | 2850-3000 | Alkane C-H bonds |

| C=O Stretch (ketone) | 1700-1725 | Ketone at C-10 |

| C-O Stretch | 1000-1300 | Ether and alcohol C-O bonds |

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that enhances Raman scattering of molecules adsorbed on or near nanostructured metal surfaces, such as gold or silver. wikipedia.orgclinmedjournals.org Standard Raman spectroscopy is often limited by weak signals, but SERS can amplify these signals by factors of up to 10¹⁰ to 10¹¹, making single-molecule detection possible. wikipedia.org This enhancement is primarily due to localized surface plasmon resonance (LSPR) on the metal nanostructures, which creates "hot spots" of intense electromagnetic fields. nih.gov

The application of SERS to the analysis of this compound offers the potential for ultra-sensitive detection, which could be particularly useful in analyzing trace amounts in biological samples. clinmedjournals.org By adsorbing this compound onto a SERS-active substrate, a characteristic vibrational fingerprint of the molecule can be obtained with significantly enhanced intensity. mdpi.com This allows for both identification and quantification at very low concentrations. clinmedjournals.org

Surface Plasmon Resonance (SPR) spectroscopy is a real-time, label-free optical sensing technique used to study molecular interactions at surfaces. cytivalifesciences.com It relies on the excitation of surface plasmons—coherent oscillations of electrons at the interface of a metal (typically gold) and a dielectric medium. avantes.com The resonance condition is sensitive to changes in the refractive index at the sensor surface. nih.gov When molecules bind to the surface, the refractive index changes, causing a shift in the resonance angle or wavelength, which is then measured. cytivalifesciences.com

For the analysis of this compound, SPR can be employed to study its binding interactions with specific target molecules, such as antibodies or receptors. nih.gov By immobilizing a binding partner on the sensor chip, the binding of this compound from a solution can be monitored in real-time. This provides valuable information on the kinetics (association and dissociation rates) and affinity of the interaction. nih.gov While not a direct detection method for the compound itself in the absence of a binding partner, it is a powerful tool for characterizing its biological interactions. cytivalifesciences.com

Electrochemical Detection Methods

Electrochemical methods offer high sensitivity, rapid response times, and simplicity for the detection of opioid compounds. While research specifically detailing the electrochemical detection of this compound is limited, the techniques developed for its parent compound, oxycodone, and other metabolites are highly applicable. These methods are typically based on the oxidation of the molecule at an electrode surface.

Voltammetric techniques such as Differential Pulse Voltammetry (DPV), Square Wave Voltammetry (SWV), and Cyclic Voltammetry (CV) are prominent in this area. DPV, for instance, is often selected for its ability to provide a low signal-to-noise ratio and deliver results within minutes.

The performance of these sensors is heavily dependent on the electrode material. To enhance sensitivity and selectivity, various modified electrodes have been developed.

Nafion-Coated Single-Walled Carbon Nanotube (SWCNT) Electrodes : These disposable, mass-producible sensors have been used to selectively detect oxycodone in the presence of its major metabolites, noroxycodone and oxymorphone. The Nafion coating is crucial as it repels interfering anionic molecules found in biological fluids, enabling direct measurements in complex matrices. Using a Nafion/SWCNT electrode with DPV, a detection limit of 85 nM for oxycodone in a buffer solution was achieved.

Molecularly Imprinted Polymer (MIP) Electrodes : MIPs create specific recognition sites for a target molecule. An electrochemical sensor for oxycodone using a MIP formed by the electropolymerization of o-phenylenediamine (B120857) on a glassy carbon electrode has been developed. This sensor utilized SWV to measure changes in the peak current of a redox probe, achieving a detection limit for oxycodone as low as 1.8 nM in water.

These examples demonstrate that electrochemical platforms, particularly with modified electrodes, possess the necessary sensitivity and selectivity for detecting opioids structurally similar to this compound.

Methodologies for Detection and Quantification Limit Estimation

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical performance characteristics of an analytical method. LOD is defined as the lowest concentration of an analyte that can be reliably distinguished from a blank sample, while LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy.

Signal-to-Noise Ratio Approaches

The signal-to-noise (S/N) ratio approach is applicable for analytical methods that exhibit baseline noise, such as chromatography and some electrochemical techniques. This method involves comparing the signal height from a sample with a known low concentration of the analyte to the magnitude of the background noise.

Limit of Detection (LOD) : A signal-to-noise ratio of 3:1 is widely accepted for estimating the LOD. This means the analyte's signal is three times greater than the baseline noise.

Limit of Quantitation (LOQ) : A signal-to-noise ratio of 10:1 is generally used to determine the LOQ, ensuring more precise and reliable quantification.

This approach is practical for determining the presence of an analyte at very low concentrations. For example, it has been used to establish an LOD of 0.70 ng/mL for 6-AM in blood via GC-MS and an LOD/LOQ of 10 ng/mL for opiates in oral fluid using LC-MS-MS based on an S/N ratio greater than 4.

Calibration Curve Methods

A more statistically robust method for determining LOD and LOQ involves using the parameters of a calibration curve. This approach is recommended by the International Committee on Harmonization (ICH). The LOD and LOQ are calculated based on the standard deviation of the analytical response and the slope of the calibration curve.

The formulas are:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S)

Where:

σ is the standard deviation of the response. This can be determined from the standard deviation of blank sample measurements or the standard deviation of the y-intercept of the regression line.

S is the slope of the calibration curve.

A calibration curve is constructed by plotting the instrument's response against a series of standards of known concentrations. The linearity of this curve, often indicated by a correlation coefficient (r²) greater than 0.99, is essential for accurate quantification.

| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linear Range | Source |

|---|---|---|---|---|---|---|

| Oxycodone | Nafion/SWCNT Electrode (DPV) | Buffer Solution | 85 nM | Not Specified | 0.5–10 μM | |

| Oxycodone | MIP Electrode (SWV) | Water | 1.8 nM | Not Specified | 0.4–5.0 nM | |

| Oxycodone | GC-EI-MS | Blood | 2.5 ng/mL | 100 ng/mL (lower limit of curve) | 100–2000 ng/mL |

Sample Preparation and Pretreatment Technologies for Complex Matrices

Sample preparation is a critical step to remove interferences, concentrate the target analyte, and ensure compatibility with the analytical instrument, especially when dealing with complex biological matrices like blood, urine, or oral fluid. The choice of technique depends on the analyte's properties, the sample matrix, and the required sensitivity.

Common pretreatment technologies applicable to the analysis of opioids include:

Protein Precipitation : Used primarily for blood, plasma, or serum samples, this technique involves adding a solvent like acetonitrile to denature and precipitate proteins. The supernatant, containing the analyte, is then separated by centrifugation for analysis.

Liquid-Liquid Extraction (LLE) : This method separates compounds based on their differential solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent). It is effective for cleaning up samples but can be labor-intensive.

Solid-Phase Extraction (SPE) : SPE is a highly efficient and widely used technique for sample cleanup and pre-concentration. The sample is passed through a solid sorbent cartridge that retains the analyte, while interferences are washed away. The analyte is then eluted with a small volume of solvent. SPE offers high reproducibility and reduces solvent consumption.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : This technique involves an extraction and cleanup step. It is known for its simplicity and speed, making it suitable for high-throughput analysis of analytes in complex matrices like food products.

For analysis in complex matrices, a pre-treatment step is essential to remove matrix components that can interfere with the detection of the target analyte. For instance, when analyzing opioids in urine, a sample preparation procedure involving dilution, protein precipitation, vortexing, and centrifugation is employed before injection into an LC-MS system.

| Technique | Principle | Common Applications/Matrices | Advantages | Source |

|---|---|---|---|---|

| Protein Precipitation | Precipitation of proteins from a biological fluid using a solvent. | Blood, Plasma, Serum | Simple, fast. | |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Urine, Blood | Effective cleanup. | |

| Solid-Phase Extraction (SPE) | Selective retention of analyte on a solid sorbent, followed by elution. | Urine, Blood, Oral Fluid, Hair | High recovery, good concentration factor, automation potential. | |

| QuEChERS | Extraction with solvent and salts, followed by dispersive SPE cleanup. | Food, Environmental Samples | Fast, simple, low solvent use, high throughput. |

Advanced Research Directions and Future Perspectives

Development of Novel and More Efficient Synthetic Routes

The creation of 10-ketooxycodone in the laboratory has traditionally been achieved through the direct oxidation of oxycodone. mdpi.com Methods have included the use of reagents like chromium and selenium dioxide. mdpi.com More recently, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been employed for this type of oxidation, which initially yields a 10-hydroxy product that is then further oxidized to the 10-keto form using stronger oxidizing agents. mdpi.comresearchgate.net However, these semi-synthetic methods rely on the availability of thebaine, a minor component of opium, which is the precursor for oxycodone itself. mdpi.comresearchgate.net This reliance on a natural source with limited availability presents a significant bottleneck. mdpi.com

Further Exploration of Stereoisomers and their Distinct Biological Activities

Like many complex organic molecules, this compound can exist in different three-dimensional forms known as stereoisomers. wikipedia.org These isomers can have the same chemical formula and connectivity of atoms but differ in their spatial arrangement. wikipedia.org Even subtle differences in stereochemistry can lead to significant variations in how a molecule interacts with biological systems, such as receptors in the body. nih.govnih.govmichberk.com

The total synthesis of (+)-10-ketooxycodone, the mirror image (enantiomer) of the natural form, has been a significant accomplishment. mdpi.commdpi.comresearchgate.netnih.govdntb.gov.uasemanticscholar.orggoogle.fi This opens the door to comparative studies between the two enantiomers. It is well-established in pharmacology that different enantiomers of a drug can have vastly different potencies and effects. nih.gov For instance, one enantiomer might be a potent analgesic, while the other is inactive or has a different, perhaps undesirable, effect. michberk.com

Application of Computational Chemistry and Modeling for Structure-Activity Prediction

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and chemical research. kallipos.grmtu.edunih.gov These methods use powerful computer simulations to predict the properties and behavior of molecules, thereby guiding and accelerating experimental work. mtu.edu For this compound, computational approaches can provide valuable insights into its structure-activity relationships (SAR).

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govcresset-group.com By analyzing a dataset of related compounds and their known activities, QSAR models can be developed to predict the activity of new, unsynthesized molecules. cresset-group.commdpi.comkjpp.net This allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. kjpp.net

For this compound and its analogues, molecular docking simulations can be used to predict how these molecules bind to their target receptors, such as the κ-opioid receptor. cresset-group.com These simulations can reveal key interactions between the ligand and the receptor at the atomic level, helping to explain why certain structural features lead to higher affinity or activity. This understanding can then be used to design new derivatives of this compound with improved properties. The future of research in this area will likely involve the development of robust QSAR models and the use of sophisticated molecular dynamics simulations to understand the dynamic nature of the ligand-receptor interactions. kallipos.grnih.gov

Continued Integration of Chemoenzymatic and Traditional Synthetic Approaches

The successful total synthesis of (+)-10-ketooxycodone highlights the power of combining traditional organic chemistry with enzymatic methods—a field known as chemoenzymatic synthesis. mdpi.commdpi.comresearchgate.netnih.govdntb.gov.ua In this particular synthesis, a key step involved the use of a recombinant E. coli strain to perform a highly selective dihydroxylation reaction, establishing the correct stereochemistry early in the synthetic sequence. mdpi.comresearchgate.netnih.govsemanticscholar.orgresearchgate.net This enzymatic step provides a level of precision that can be difficult to achieve with conventional chemical reagents alone. researchgate.net

This integrated approach leverages the best of both worlds: the versatility and scalability of traditional synthesis for constructing the main carbon skeleton, and the high selectivity of enzymes for specific, often challenging, transformations. dntb.gov.ua Future efforts will likely focus on discovering new enzymes or engineering existing ones to perform other key steps in the synthesis of this compound and its derivatives. This could lead to even more efficient and stereoselective synthetic routes. The continued integration of biocatalysis with state-of-the-art synthetic organic chemistry represents a promising frontier for accessing complex molecules like this compound. dntb.gov.uasemanticscholar.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.